Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1), commonly known as sodium bis(2-methoxyethoxy)aluminum hydride, is an organoaluminium compound with the chemical formula C₆H₁₆AlNaO₄ and a molecular weight of approximately 202.16 g/mol. This compound appears as a colorless, viscous liquid at room temperature, solidifying into a glassy state below 0 °C. It is stable up to 170 °C but decomposes above 214 °C, with decomposition occurring suddenly at higher temperatures. The presence of methoxyethoxy groups enhances its solubility in various organic solvents, including ethers and aromatic hydrocarbons .
Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1), also known as sodium bis(2-methoxyethoxy)aluminate (SDMA), has been explored for its potential as a reducing agent in various scientific research applications. Studies have shown its ability to reduce various organic functional groups, including carbonyls, alkenes, and nitro groups, to their corresponding alcohols, alkanes, and amines, respectively [, ]. This reducing capability makes SDMA a potential candidate for reactions such as:
Due to its ability to release hydrogen gas upon hydrolysis, SDMA has been investigated as a potential source of hydrogen for various applications, including fuel cells and hydrogen storage []. Research is ongoing to explore ways to improve the efficiency and control of hydrogen generation from SDMA.
The unique properties of SDMA, such as its reducing ability and Lewis acidic aluminum center, have made it a potential candidate for use as a catalyst in various chemical reactions. Studies suggest its potential application in:
Sodium bis(2-methoxyethoxy)aluminum hydride serves primarily as a reducing agent in organic synthesis. Key reactions include:
While specific biological activities of sodium bis(2-methoxyethoxy)aluminum hydride are not extensively documented, it is known to be hazardous. It reacts violently with water, producing flammable gases and causing potential burns upon contact. Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs. Therefore, it is classified as harmful and requires careful handling in laboratory settings .
The synthesis of sodium bis(2-methoxyethoxy)aluminum hydride typically involves the reaction of aluminum hydride with methoxyethanol under controlled conditions. The general process includes:
Sodium bis(2-methoxyethoxy)aluminum hydride finds numerous applications in organic chemistry:
Interaction studies primarily focus on the reactivity of sodium bis(2-methoxyethoxy)aluminum hydride with moisture and other reactive substances. Its violent reaction with water poses significant safety risks, leading to the release of flammable gases. Additionally, its corrosive nature necessitates protective measures during handling and storage .
Several compounds exhibit similar chemical properties or functionalities to sodium bis(2-methoxyethoxy)aluminum hydride. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Sodium Aluminum Hydride | NaAlH₄ | A more widely used reducing agent; less selective compared to sodium bis(2-methoxyethoxy)aluminum hydride. |
Lithium Aluminum Hydride | LiAlH₄ | Known for its strong reducing properties; often used in similar applications but has different reactivity profiles. |
Sodium Borohydride | NaBH₄ | A milder reducing agent that is more stable in aqueous solutions compared to sodium bis(2-methoxyethoxy)aluminum hydride. |
Sodium bis(2-methoxyethoxy)aluminum hydride is unique due to its dual functionality as both a reducing agent and a methylation reagent, along with its specific solubility characteristics that allow it to be utilized in diverse organic syntheses .
Flammable;Corrosive;Irritant